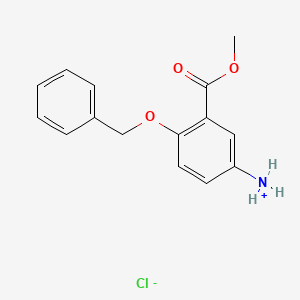

![molecular formula C14H19NO3 B1400248 benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate CAS No. 1380486-16-7](/img/structure/B1400248.png)

benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate

Descripción general

Descripción

Benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate is a chemical compound with the CAS Number: 1380486-16-7 . It has a molecular weight of 249.31 . The compound is solid in physical form .

Molecular Structure Analysis

The IUPAC name for this compound is benzyl (1R,3S)-3-(hydroxymethyl)cyclopentylcarbamate . The InChI code for this compound is 1S/C14H19NO3/c16-9-12-6-7-13(8-12)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,15,17)/t12-,13+/m0/s1 .Physical And Chemical Properties Analysis

The compound is solid in physical form . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Intermediate for Synthesis of Carbocyclic Analogs : It serves as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, important for nucleic acid research (Ober et al., 2004).

Catalyst in Organic Reactions : The compound is used in Au(I)-catalyzed intramolecular hydroamination, hydroalkoxylation, and hydroarylation reactions, forming various heterocyclic structures (Zhang et al., 2006).

Intermediate for CCR2 Antagonists : It is an essential intermediate in synthesizing potent CCR2 antagonists, which are significant in medicinal chemistry (Campbell et al., 2009).

Synthesis of Neuronal Nicotinic Receptor Agonists : Used in the synthesis of neuronal nicotinic receptor (NNR) agonists, highlighting its application in neuroscience drug discovery (Ji et al., 2005).

Anticholinesterase Agents : The related benzyl carbamates have shown potential as anticholinesterase agents, which are significant in treating neurological disorders (Luo et al., 2005).

Antitubercular Activity : Some benzyl carbamates exhibit potent antitubercular activity, indicating their potential in treating tuberculosis (Cheng et al., 2019).

Antibacterial Agents : These compounds also show significant inhibitory activity against drug-resistant Gram-positive bacteria (Liang et al., 2020).

Synthesis of 1,3-Oxazinan-2-ones : They are involved in the synthesis of 1,3-oxazinan-2-ones, important in creating biologically active compounds (Mangelinckx et al., 2010).

Mechanochemical Synthesis Applications : The compound has been used in mechanochemical synthesis processes, an environmentally friendly approach in organic synthesis (Lanzillotto et al., 2015).

Cholinesterase Inhibitors for Neurological Disorders : Novel benzyl carbamates have been synthesized as potential cholinesterase inhibitors, relevant in treating neurological diseases like Alzheimer's (Kos et al., 2021).

Safety And Hazards

Propiedades

IUPAC Name |

benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-9-12-6-7-13(8-12)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,15,17)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKXYQLCKKQFKQ-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Valine, N-[(2S)-2-amino-1-oxobutyl]-](/img/structure/B1400174.png)

![tert-butyl 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1400186.png)